4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride
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Overview
Description
4-(2,5-Dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the furan derivative and the subsequent formation of the thiazol-2-amine core. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its interaction with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine: The compound has shown potential in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine
4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide
Uniqueness: Compared to similar compounds, 4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride stands out due to its specific structural features and potential applications. Its methoxyphenyl group contributes to its unique chemical properties and biological activity.
Properties
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S.ClH/c1-10-8-12(11(2)20-10)14-9-21-16(18-14)17-13-6-4-5-7-15(13)19-3;/h4-9H,1-3H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVBITZGSBCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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